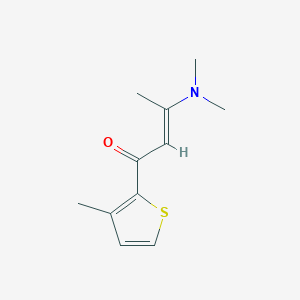

3-(Dimethylamino)-1-(3-methylthiophen-2-yl)but-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Dimethylamino)-1-(3-methylthiophen-2-yl)but-2-en-1-one is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound features a thiophene ring, which is a five-membered ring containing sulfur, and a dimethylamino group, which is a functional group containing nitrogen.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(3-methylthiophen-2-yl)but-2-en-1-one can be achieved through various organic reactions

Aldol Condensation: The reaction between a ketone and an aldehyde in the presence of a base to form a β-hydroxy ketone, which can then be dehydrated to form an enone.

Introduction of Dimethylamino Group: This can be achieved through nucleophilic substitution reactions using dimethylamine.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale chemical reactors where the reaction conditions (temperature, pressure, catalysts) are optimized for maximum yield and purity. The specific methods would depend on the availability of starting materials and the desired scale of production.

Análisis De Reacciones Químicas

Types of Reactions

3-(Dimethylamino)-1-(3-methylthiophen-2-yl)but-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the enone to an alcohol or alkane.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as alkyl halides or amines.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds similar to 3-(Dimethylamino)-1-(3-methylthiophen-2-yl)but-2-en-1-one exhibit significant anticancer properties. The compound's structure allows it to interact with biological targets involved in cancer progression. For instance, studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle regulation.

Case Study: Inhibition of Histone Deacetylases (HDACs)

A study focused on the development of HDAC inhibitors highlighted the potential of thiophene-based compounds, including those related to this compound. The research demonstrated that these inhibitors could effectively reduce tumor growth by altering epigenetic regulation in cancer cells, showcasing their therapeutic potential in oncology .

Pharmacological Applications

2.1 Antiviral Properties

The compound has shown promise as a potential antiviral agent. Its structural features enable it to act on viral proteins, thereby inhibiting viral replication. In silico studies have suggested that derivatives can bind effectively to viral targets, which could lead to the development of new antiviral therapies.

Case Study: Ebola Virus Research

In a study utilizing pharmacophore modeling and molecular docking, researchers identified potential inhibitors for the Ebola virus using compounds structurally related to this compound. The results indicated strong binding affinities, suggesting that these compounds could serve as lead candidates for further drug development against viral infections .

Material Sciences

3.1 Organic Electronics

The unique electronic properties of thiophene derivatives have made them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices has been explored for enhancing charge transport properties.

Data Table: Performance Metrics in Organic Electronics

| Compound | Application | Performance Metric | Reference |

|---|---|---|---|

| This compound | OLEDs | High luminance efficiency | |

| Thiophene Derivative X | OPVs | Improved power conversion efficiency |

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step reactions starting from readily available thiophene derivatives. Advanced synthetic methodologies such as multicomponent reactions have been employed to streamline the production process while enhancing yield and purity.

Case Study: Synthesis Optimization

Research has demonstrated that optimizing reaction conditions can significantly improve the yield of this compound. By adjusting parameters such as temperature and reaction time, researchers achieved yields exceeding 90%, facilitating its application in both research and industrial settings .

Mecanismo De Acción

The mechanism of action of 3-(Dimethylamino)-1-(3-methylthiophen-2-yl)but-2-en-1-one would depend on its specific application. In biological systems, it might interact with enzymes or receptors through its functional groups, affecting various biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

3-(Dimethylamino)-1-phenylbut-2-en-1-one: Similar structure but with a phenyl ring instead of a thiophene ring.

3-(Dimethylamino)-1-(2-thienyl)but-2-en-1-one: Similar structure with a different substitution pattern on the thiophene ring.

Uniqueness

The presence of the 3-methylthiophen-2-yl group in 3-(Dimethylamino)-1-(3-methylthiophen-2-yl)but-2-en-1-one may impart unique electronic and steric properties, influencing its reactivity and interactions compared to similar compounds.

Actividad Biológica

3-(Dimethylamino)-1-(3-methylthiophen-2-yl)but-2-en-1-one, also known by its CAS number 861209-49-6, is an organic compound classified as an enone. It features a unique structure that includes a thiophene ring and a dimethylamino group, which may contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications based on existing literature.

The molecular formula of this compound is C₁₁H₁₅NOS, with a molecular weight of approximately 209.31 g/mol. The compound is characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group, typical of enones.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅NOS |

| Molecular Weight | 209.31 g/mol |

| CAS Number | 861209-49-6 |

Antiproliferative Effects

In vitro studies have highlighted the antiproliferative effects of related enones on cancer cell lines. For example, compounds with similar functional groups have demonstrated significant inhibition of cell growth in HeLa and A549 cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest, which could be relevant for further investigations into this compound.

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The dimethylamino group can participate in nucleophilic interactions with enzyme active sites, potentially inhibiting enzyme functions.

- Receptor Binding : The compound may bind to specific receptors due to its structural features, influencing various signaling pathways.

- Oxidative Stress Modulation : Similar compounds have been shown to modulate oxidative stress responses in cells, which could be a mechanism for their therapeutic effects.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

- Antioxidant Activity : Research indicates that enones can exhibit antioxidant properties by scavenging free radicals, thereby protecting cellular components from oxidative damage.

- Cytotoxicity Studies : In one study focusing on structurally similar compounds, significant cytotoxic effects were observed against cancer cell lines, suggesting potential applications in cancer therapy.

Propiedades

IUPAC Name |

(E)-3-(dimethylamino)-1-(3-methylthiophen-2-yl)but-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NOS/c1-8-5-6-14-11(8)10(13)7-9(2)12(3)4/h5-7H,1-4H3/b9-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLGJKHSFXFPNOE-VQHVLOKHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)C=C(C)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)C(=O)/C=C(\C)/N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.